ADPM06

Catalog No.
S548222
CAS No.
490035-90-0
M.F
C34H24BBr2F2N3O2
M. Wt
715.19
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADPM06

CAS Number

490035-90-0

Product Name

ADPM06

IUPAC Name

5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C34H24BBr2F2N3O2

Molecular Weight

715.19

InChI

InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3

InChI Key

YVKIKMDAXWFEJI-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Azadipyrromethane ADPM06; ADPM 06; ADPM-06.

Description

The exact mass of the compound Unii-M887PT8U5Y is 713.02964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ADPM06, also known as 2,6-dibromo-aza-boron dipyrromethene, is a derivative of the boron dipyrromethene family of compounds. This compound has gained attention in the field of photodynamic therapy due to its unique optical properties and ability to generate reactive oxygen species upon excitation. The structure of ADPM06 allows it to absorb light in the near-infrared region, making it suitable for various biomedical applications, particularly in cancer treatment .

, primarily involving its ability to generate singlet oxygen when excited by light. This process is crucial for its function as a photosensitizer in photodynamic therapy. The compound can undergo intersystem crossing to form triplet states, which can then transfer energy to molecular oxygen, producing singlet oxygen and other reactive species. These reactive oxygen species are responsible for inducing cytotoxic effects in targeted cancer cells .

The biological activity of ADPM06 has been extensively studied, particularly its efficacy as a photosensitizer in photodynamic therapy. In vitro studies have demonstrated that ADPM06 exhibits significant cytotoxicity against various cancer cell lines when activated by light. The compound's ability to generate reactive oxygen species leads to apoptosis and necrosis in cancer cells, making it a promising candidate for cancer treatment . Additionally, ADPM06 has shown potential for targeting specific cellular organelles, enhancing its therapeutic efficacy .

ADPM06 can be synthesized through several methods, with the most notable being Lewis acid-assisted isotopic exchange reactions. The synthesis typically involves the following steps:

  • Preparation of the Reaction Mixture: A solution containing ADPM06 and tin(IV) chloride is prepared.
  • Radiolabeling: The compound is subjected to isotopic exchange using fluorine-18, which is produced via a cyclotron.
  • Purification: The resulting product is purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity .

The synthesis process has been optimized to enhance yield and purity, making it suitable for both research and clinical applications.

ADPM06 has several applications primarily in the field of photodynamic therapy. Its ability to generate reactive oxygen species makes it effective in:

  • Cancer Treatment: ADPM06 is used as a photosensitizer for targeting and destroying cancer cells through localized light activation.
  • Molecular Imaging: Due to its fluorescent properties, ADPM06 can be utilized in imaging techniques to visualize tumor sites during therapeutic procedures .
  • Drug Delivery Systems: The compound can be incorporated into nanocarriers for targeted drug delivery, enhancing the specificity and efficacy of anticancer therapies .

Studies on the interactions of ADPM06 with biological systems have revealed its potential for selective targeting of cancer cells while minimizing damage to surrounding healthy tissues. Interaction studies typically involve assessing the cellular uptake of ADPM06 and its localization within cellular organelles such as lysosomes. These studies help elucidate the mechanisms by which ADPM06 exerts its cytotoxic effects and guide the optimization of its therapeutic applications .

ADPM06 shares structural similarities with other boron dipyrromethene derivatives but stands out due to its unique dibromo substitutions that enhance its photophysical properties. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Properties
Aza-Boron DipyrrometheneContains nitrogen in the boron coreEnhanced solubility and photostability
Chlorin e6Porphyrin derivativeStrong absorption in visible light; used clinically
Protoporphyrin IXNatural occurring porphyrinHigh quantum yield but suffers from photobleaching
Hematoporphyrin derivativeFirst-generation photosensitizerEffective but less selective than newer compounds

ADPM06's enhanced absorption in the near-infrared region and improved stability make it particularly unique among these compounds, contributing to its effectiveness as a photosensitizer in clinical applications .

ADPM06 (2,8-dibromo-5,5-difluoro-3,7-bis(4-methoxyphenyl)-1,9-diphenyl-5H-dipyrrolo[1,2-c:2',1'-f] [1] [2] [3] [4]triazaborinin-4-ium-5-uide) represents a lead compound in the BF2-chelated tetraaryl-azadipyrromethene family of non-porphyrin photodynamic therapeutic agents [1] [2] [3]. This compound exhibits excellent photochemical and photophysical properties that make it highly suitable for photodynamic therapy applications [4] [5] [6].

Absorption-Emission Profiles

Q-Band Characteristics in Visible-Near Infrared Spectrum

ADPM06 displays strong absorbance characteristics optimized for photodynamic therapy applications. The compound exhibits a major absorption maximum at 683 nanometers [2] [7], which falls within the optimal therapeutic window for tissue penetration in photodynamic therapy. This absorption wavelength represents a bathochromic shift compared to related azadipyrromethene derivatives, positioning ADPM06 favorably in the red region of the electromagnetic spectrum where tissue penetration is enhanced [1] [2].

The absorbance spectral characteristics of formulated ADPM06 demonstrate excellent suitability for PDT applications, with the strong absorption band at 683 nanometers providing optimal light penetration properties for therapeutic use [2]. Analysis of intracellular fluorescence spectra using confocal laser-scanning microscopy revealed that the compound maintains almost identical spectral characteristics compared to aqueous formulated solutions, indicating that photosensitizer aggregation does not occur within cellular environments [2].

The azadipyrromethene structural framework contributes to these favorable spectroscopic properties through its extended π-conjugation system. The BF2-chelation and specific substitution pattern, including the presence of bromine atoms at the 2,8-positions and methoxyphenyl groups, contribute to the bathochromic shift and enhanced absorption characteristics observed in ADPM06 [8] [9].

Fluorescence Quantum Yield and Lifetimes

ADPM06 exhibits a fluorescence quantum yield (Φf) of 0.1 [2] [7], which is notably lower than the related compound ADPM01 that demonstrates a fluorescence quantum yield of 0.34 [2]. This reduced fluorescence quantum yield in ADPM06 is attributed to the heavy-atom effect introduced by the bromine substituents at the 2,8-positions of the azadipyrromethene core [2] [3].

The lower fluorescence quantum yield of ADPM06, while reducing its utility for fluorescence-based imaging applications compared to ADPM01, is actually advantageous for photodynamic therapy applications. The heavy-atom effect of the bromine atoms enhances intersystem crossing efficiency, promoting the population of the triplet state from which singlet oxygen generation occurs [3] [10]. This trade-off between fluorescence emission and triplet state formation is fundamental to optimizing photodynamic therapeutic efficacy.

Table 3.1: Comparative Fluorescence Properties

CompoundFluorescence Quantum Yield (Φf)Heavy Atom EffectTherapeutic Efficacy
ADPM010.34AbsentLower
ADPM060.1Present (Br)Higher

The fluorescence properties of ADPM06 make it suitable for biodistribution monitoring through optical imaging techniques. Studies utilizing the inherent fluorescence of ADPM06 at excitation and emission wavelengths of 640 and 720 nanometers respectively have successfully tracked drug distribution and clearance patterns in vivo [3] [11].

Singlet Oxygen Generation Mechanisms

Quantum Yield Determination via DPBF Assay

The singlet oxygen generation efficiency of ADPM06 represents one of its most important photochemical properties for photodynamic therapy applications. The compound demonstrates superior singlet oxygen generation compared to ADPM01, primarily attributed to the heavy-atom effect of the bromine substituents that enhance intersystem crossing to the triplet state [2] [3] [10].

1,3-Diphenylisobenzofuran (DPBF) assay methodology serves as the standard approach for quantifying singlet oxygen generation by photosensitizers [12] [13] [14]. DPBF acts as a specific singlet oxygen scavenger that undergoes irreversible oxidation upon reaction with singlet oxygen, forming 1,2-dibenzoylbenzene as the final product [12] [14] [15]. This reaction can be monitored spectrophotometrically by observing the decrease in DPBF absorption at 410-414 nanometers [13] [16] [17].

The DPBF assay protocol for ADPM06 typically involves:

  • Preparation of DPBF solution (typically 25-50 μM) in appropriate solvent [16] [18]
  • Addition of ADPM06 photosensitizer at defined concentrations
  • Irradiation with light at the absorption maximum (683 nm for ADPM06)
  • Monitoring of DPBF consumption through absorbance measurements at 414 nm
  • Calculation of singlet oxygen quantum yield relative to standard photosensitizers [18]

Table 3.2: DPBF Assay Parameters for Singlet Oxygen Detection

ParameterValue/DescriptionReference
DPBF Concentration25-50 μM [16] [18]
Monitoring Wavelength410-414 nm [13] [14]
Reaction Product1,2-dibenzoylbenzene [12] [14]
Detection SensitivityHigh for singlet oxygen [19] [20]
Oxygen DependencyRequired for reaction [13] [16]

The comparative singlet oxygen generation studies demonstrate that ADPM06 exhibits significantly enhanced singlet oxygen production compared to the non-brominated analog ADPM01 [2] [3]. This enhancement directly correlates with the improved cytotoxic efficacy observed in photodynamic therapy applications, where ADPM06 consistently shows lower EC50 values across multiple cell lines [2] [21].

Oxygen Dependency in Reactive Oxygen Species Production

The oxygen dependency of ADPM06-mediated reactive oxygen species production represents a critical aspect of its photodynamic mechanism. Photodynamic therapy fundamentally requires molecular oxygen for the generation of cytotoxic reactive oxygen species, particularly singlet oxygen, through Type II photochemical reactions [22] [23] [24].

Hypoxic conditions significantly impact the efficacy of many photodynamic therapeutic agents. However, ADPM06 demonstrates remarkable retention of activity under hypoxic conditions [1] [2] [25]. In studies conducted under 1% oxygen conditions, ADPM06 maintained considerable efficacy with EC50 values of 1.5-1.6 × 10^-6 M in HeLa and MRC5 cell lines, respectively [2]. This represents only a modest decrease from normoxic conditions, where EC50 values ranged from 1.4 × 10^-8 to 4.1 × 10^-8 M [2].

Table 3.3: Oxygen Dependency of ADPM06 Activity

Oxygen ConditionHeLa EC50 (M)MRC5 EC50 (M)Activity Retention
Normoxic (21% O2)4.1 × 10^-81.4 × 10^-8100%
Hypoxic (1% O2)1.5 × 10^-61.6 × 10^-6Significant

The mechanistic basis for ADPM06's retained activity under hypoxic conditions relates to its enhanced singlet oxygen generation efficiency. The heavy-atom effect of the bromine substituents promotes more efficient intersystem crossing, enabling optimal utilization of the limited oxygen available under hypoxic conditions [2] [3]. This represents a significant advantage over conventional photodynamic therapeutic agents, which typically show complete loss of activity under severe hypoxic conditions [2].

Reactive oxygen species production by ADPM06 follows established photodynamic mechanisms involving:

  • Light absorption at 683 nm leading to excited singlet state formation
  • Intersystem crossing to the triplet state (enhanced by heavy-atom effect)
  • Energy transfer from triplet photosensitizer to molecular oxygen
  • Singlet oxygen generation as the primary cytotoxic species [10] [26]

The generation of reactive oxygen species upon photosensitizer irradiation serves as the key instigator in the observed apoptotic response mediated by ADPM06-PDT [10] [26]. The endoplasmic reticulum has been identified as the intracellular site of initial PDT damage, as determined by induction of rapid endoplasmic reticulum stress response post-PDT [10] [26].

Clinical implications of the oxygen dependency characteristics include:

  • Applicability in hypoxic tumor environments where conventional PDT agents fail
  • Potential for treating oxygen-depleted tissue regions
  • Enhanced therapeutic index through efficient oxygen utilization
  • Reduced likelihood of treatment resistance due to tumor hypoxia [2] [27]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

713.02964

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ADPM-06

Dates

Last modified: 02-18-2024
1: O'Connor AE, McGee MM, Likar Y, Ponomarev V, Callanan JJ, O'shea DF, Byrne AT, Gallagher WM. Mechanism of cell death mediated by a BF(2) -chelated tetraryl-azadipyrromethene photodynamic therapeutic: Dissection of the apoptotic pathway in vitro and in vivo. Int J Cancer. 2011 Mar 16. doi: 10.1002/ijc.26073. [Epub ahead of print] PubMed PMID: 21413012.
2: Flavin K, Lawrence K, Bartelmess J, Tasior M, Navio C, Bittencourt C, O'Shea DF, Guldi DM, Giordani S. Synthesis and characterization of boron azadipyrromethene single-wall carbon nanotube electron donor-acceptor conjugates. ACS Nano. 2011 Feb 22;5(2):1198-206. Epub 2011 Feb 3. PubMed PMID: 21291283.
3: Byrne AT, O'Connor AE, Hall M, Murtagh J, O'Neill K, Curran KM, Mongrain K, Rousseau JA, Lecomte R, McGee S, Callanan JJ, O'Shea DF, Gallagher WM. Vascular-targeted photodynamic therapy with BF2-chelated Tetraaryl-Azadipyrromethene agents: a multi-modality molecular imaging approach to therapeutic assessment. Br J Cancer. 2009 Nov 3;101(9):1565-73. Epub 2009 Oct 13. PubMed PMID: 19826417; PubMed Central PMCID: PMC2778519.
4: Teets TS, Updegraff JB, Esswein AJ, Gray TG. Three-coordinate, phosphine-ligated azadipyrromethene complexes of univalent group 11 metals. Inorg Chem. 2009 Sep 7;48(17):8134-44. PubMed PMID: 19655715.
5: Loudet A, Bandichhor R, Wu L, Burgess K. Functionalized BF(2) Chelated Azadipyrromethene Dyes. Tetrahedron. 2008 Apr 21;64(17):3642-3654. PubMed PMID: 19458781; PubMed Central PMCID: PMC2390871.
6: Teets TS, Partyka DV, Updegraff JB 3rd, Gray TG. Homoleptic, four-coordinate azadipyrromethene complexes of d10 zinc and mercury. Inorg Chem. 2008 Apr 7;47(7):2338-46. Epub 2008 Feb 27. PubMed PMID: 18311885.
7: Teets TS, Partyka DV, Esswein AJ, Updegraff JB 3rd, Zeller M, Hunter AD, Gray TG. Luminescent, three-coordinate azadipyrromethene complexes of d(10) copper, silver, and gold. Inorg Chem. 2007 Aug 6;46(16):6218-20. Epub 2007 Jul 14. PubMed PMID: 17630731.
8: Killoran J, O'Shea DF. Impact of a conformationally restricted receptor on the BF2 chelated azadipyrromethene fluorosensing platform. Chem Commun (Camb). 2006 Apr 14;(14):1503-5. Epub 2006 Feb 27. PubMed PMID: 16575441.
9: Hall MJ, Allen LT, O'Shea DF. PET modulated fluorescent sensing from the BF2 chelated azadipyrromethene platform. Org Biomol Chem. 2006 Mar 7;4(5):776-80. Epub 2006 Jan 19. PubMed PMID: 16493459.

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